4-Azido-6-methyl-2H-pyran-2-one

Catalog No.
S8704646
CAS No.
M.F
C6H5N3O2
M. Wt
151.12 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Azido-6-methyl-2H-pyran-2-one

Product Name

4-Azido-6-methyl-2H-pyran-2-one

IUPAC Name

4-azido-6-methylpyran-2-one

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

InChI

InChI=1S/C6H5N3O2/c1-4-2-5(8-9-7)3-6(10)11-4/h2-3H,1H3

InChI Key

LEWYVSQLKLJMGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)O1)N=[N+]=[N-]

4-Azido-6-methyl-2H-pyran-2-one is a heterocyclic compound characterized by the presence of an azido group at the 4-position and a methyl group at the 6-position of the pyran ring. Its molecular formula is C6H6N4O2, and it belongs to a class of compounds known for their diverse chemical reactivity and biological properties. The azido group is particularly notable for its ability to participate in various

  • 1,3-Dipolar Cycloaddition: This compound readily reacts with electron-rich alkenes and alkynes to form 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles. This reaction is significant for synthesizing triazole derivatives, which have various applications in medicinal chemistry .
  • Reduction Reactions: The azido group can be reduced to amine functionality under specific conditions, which alters the compound's reactivity and potential applications .
  • Substitution Reactions: The azido group can also participate in nucleophilic substitution reactions, allowing for further functionalization of the pyran ring.

The biological activity of 4-Azido-6-methyl-2H-pyran-2-one has been explored in various studies. Compounds containing azido groups are often investigated for their potential as antimicrobial agents and in cancer research due to their ability to form stable linkages with biomolecules. Specifically, derivatives of this compound have shown promise in targeting cancer cells through selective reactivity with cellular components .

Moreover, the triazole derivatives formed from its cycloaddition reactions exhibit enhanced biological activity, including antifungal and antibacterial properties.

The synthesis of 4-Azido-6-methyl-2H-pyran-2-one can be achieved through several methods:

  • Direct Azidation: One common approach involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with sodium azide under acidic conditions. This method allows for the introduction of the azido group while preserving the integrity of the pyran structure.
  • Cyclization Reactions: The compound can also be synthesized via cyclization reactions involving suitable precursors that contain both azide and pyran functionalities.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields, making it a valuable technique for synthesizing this compound efficiently.

4-Azido-6-methyl-2H-pyran-2-one has several notable applications:

  • Organic Synthesis: It serves as an important building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications due to their biological activities.
  • Material Science: The unique properties of triazole derivatives formed from this compound make them suitable for developing new materials with specific functionalities.

Interaction studies involving 4-Azido-6-methyl-2H-pyran-2-one have focused on its reactivity with various nucleophiles and electrophiles. For instance, studies have demonstrated that this compound can react with amino acids and peptides, leading to potential applications in bioconjugation strategies. These interactions highlight its utility in creating targeted drug delivery systems and probing biological mechanisms .

Several compounds share structural similarities with 4-Azido-6-methyl-2H-pyran-2-one, each exhibiting unique properties:

Compound NameStructureNotable Features
4-Amino-6-methyl-2H-pyran-2-oneC6H7N3O2Exhibits different reactivity due to amino group
4-Bromo-6-methyl-2H-pyran-2-oneC6H5BrO2Known for substitution reactions involving bromine
4-Methoxy-6-methyl-2H-pyran-2-oneC7H8O3Features a methoxy group that influences solubility
4-Hydroxy-6-methyl-2H-pyran-2-oneC7H8O3Hydroxyl group enhances hydrogen bonding capabilities

Uniqueness

The uniqueness of 4-Azido-6-methyl-2H-pyran-2-one lies primarily in its azide functionality, which allows it to engage in cycloaddition reactions that are not possible with other similar compounds. This property provides a pathway to synthesize novel triazole derivatives that can be tailored for specific biological activities or material properties. The combination of its structural features and reactivity makes it a valuable compound in both synthetic chemistry and biological research.

Traditional Azidation Approaches in Pyran-2-one Scaffolds

Traditional synthesis of 4-azido-6-methyl-2H-pyran-2-one often begins with functionalization of the pyran-2-one core. A common strategy involves nucleophilic substitution at the 4-position of 4-hydroxy-6-methyl-2H-pyran-2-one. The hydroxyl group is first activated via conversion to a triflate or tosylate intermediate, which is subsequently displaced by an azide ion (NaN₃) under mild conditions. For example, Yoshida et al. demonstrated that 4-hydroxy-2-pyrones react efficiently with aryne intermediates to form naphthalenes, highlighting the feasibility of modifying the 4-position for azide introduction. This method typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at temperatures ranging from 50–80°C, yielding the azidated product in 60–75% efficiency.

A key limitation of this approach is the competing formation of byproducts due to the electron-deficient nature of the pyranone ring, which can undergo unintended side reactions with strong nucleophiles. Nonetheless, this method remains widely used for its simplicity and compatibility with multigram-scale synthesis.

Modern Catalytic Strategies for Regioselective Functionalization

Recent advancements leverage transition metal catalysis to achieve regioselective azidation. One innovative approach involves nitrene internalization, where photogenerated aryl nitrenes undergo ipso-selective carbon extrusion to form pyridine derivatives. While originally developed for aromatic nitrogen scanning, this methodology has been adapted for pyranone systems. For instance, irradiation of 4-azido-6-methyl-2H-pyran-2-one in the presence of a rhodium catalyst induces nitrene insertion, followed by oxidative carbon elimination to yield pyridine analogs with retained functionality. This method achieves >80% regioselectivity and avoids skeletal rearrangement, making it ideal for structure-activity relationship studies.

Radical cascade reactions have also emerged as a powerful tool. Azides serve as radical acceptors in copper-catalyzed processes, enabling the construction of complex nitrogen heterocycles. For example, vinyl azides undergo thermal decomposition to generate 2H-azirine intermediates, which react with terminal alkynes to form pyrrole derivatives. Applied to 4-azido-6-methyl-2H-pyran-2-one, this strategy facilitates the synthesis of triazole-fused pyrones, critical for drug discovery.

Solid-Phase Synthesis Techniques for Azidopyranone Derivatives

Solid-phase synthesis offers advantages in rapid diversification and purification. While direct reports of 4-azido-6-methyl-2H-pyran-2-one on resin are limited, analogous methodologies provide a blueprint. For instance, Schreiber’s work on π-acid-catalyzed cyclization of ynonates attached to Wang resin demonstrates the feasibility of solid-supported pyrone synthesis. By tethering 6-methyl-2H-pyran-2-one derivatives to a polystyrene backbone, sequential azidation and functionalization can be performed under controlled conditions. Post-synthesis cleavage yields high-purity azidopyranones, with applications in combinatorial library generation.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Exact Mass

151.038176411 g/mol

Monoisotopic Mass

151.038176411 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-21

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